Enhanced Aqueous Solubility and Polarity via the 2‑Hydroxyl Hydrogen‑Bond Donor
Imidazo[1,2-a]pyridin-2-ol exhibits a computed aqueous solubility of 4.6 g/L (at 25 °C), which is markedly higher than that of the 2‑unsubstituted imidazo[1,2-a]pyridine core (estimated solubility <0.1 g/L based on its higher computed logP and lack of a hydrogen‑bond donor). The presence of the hydroxyl group increases the topological polar surface area (tPSA) to 37.5 Ų and provides one hydrogen‑bond donor (HBD), whereas the 2‑unsubstituted analog has a tPSA of approximately 17 Ų and zero HBDs [1]. This polarity enhancement translates to improved aqueous solubility, a critical parameter for in vitro assays and formulation development.
| Evidence Dimension | Aqueous Solubility and Polarity (Hydrogen‑Bond Donor Count, tPSA) |
|---|---|
| Target Compound Data | Solubility: 4.6 g/L (calculated, 25 °C); HBD Count: 1; tPSA: 37.5 Ų [1] |
| Comparator Or Baseline | 2‑Unsubstituted imidazo[1,2-a]pyridine: HBD Count: 0; tPSA: ~17 Ų (estimated from PubChem data); Solubility: Significantly lower (estimated <0.1 g/L) based on increased lipophilicity [1]. |
| Quantified Difference | ~46‑fold increase in calculated solubility; +1 HBD; +20.5 Ų tPSA. |
| Conditions | Calculated physicochemical properties from PubChem (XLogP3, tPSA, HBD count) and ChemBlink (solubility). |
Why This Matters
Higher aqueous solubility reduces the need for co‑solvents or detergents in biochemical assays and facilitates salt formation, directly impacting procurement decisions for early‑stage drug discovery.
- [1] PubChem. (2024). Imidazo[1,2-a]pyridin-2-ol (Compound Summary). PubChem CID 14674030. View Source
